(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate
Overview
Description
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an acetyl group, an oxidoquinoxalin-4-ium moiety, and a 2-chlorobenzoate ester, making it a unique and potentially valuable molecule for various scientific research applications .
Preparation Methods
The synthesis of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Oxidation to Form Oxidoquinoxalin-4-ium: The oxidation of the quinoxaline core to form the oxidoquinoxalin-4-ium moiety can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification with 2-Chlorobenzoic Acid: The final step involves the esterification of the oxidoquinoxalin-4-ium intermediate with 2-chlorobenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
Scientific Research Applications
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antibacterial, and antiviral research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Material Science: The compound’s properties can be exploited in the development of new materials, such as organic semiconductors and fluorescent dyes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce specific functional groups into target compounds.
Mechanism of Action
The mechanism of action of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate involves its interaction with various molecular targets. The oxidoquinoxalin-4-ium moiety can act as an electron acceptor, facilitating redox reactions within biological systems . The compound may also inhibit specific enzymes or proteins by binding to their active sites, thereby modulating their activity . Additionally, the chlorobenzoate ester can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate can be compared with other quinoxaline derivatives such as:
3-Acetyl-4-hydroxyquinolin-2(1H)-one: This compound shares the acetyl and quinoxaline core but lacks the oxido and chlorobenzoate functionalities, resulting in different biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar quinoxaline core but differ in their substitution patterns and functional groups, leading to distinct pharmacological properties.
Quinazolinone Derivatives: These compounds are structurally related but contain a different heterocyclic core, which influences their chemical reactivity and biological applications.
Properties
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11(22)17-15(20-14-8-4-5-9-16(14)21(17)24)10-25-18(23)12-6-2-3-7-13(12)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZUVHZPJJVCDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=CC=C3Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324505 | |
Record name | (3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850231-59-3 | |
Record name | (3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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